ethyl (2S,4S)-4-(4-pyridyloxy)pyrrolidine-2-carboxylate
Description
Ethyl (2S,4S)-4-(4-pyridyloxy)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a stereochemically defined (2S,4S) configuration, an ethyl ester group at the C2 position, and a 4-pyridyloxy substituent at the C4 position of the pyrrolidine ring. The 4-pyridyloxy group introduces a nitrogen heterocycle, which may enhance hydrogen-bonding interactions with biological targets compared to purely aromatic substituents. Its ethyl ester moiety likely modulates lipophilicity and bioavailability relative to methyl ester analogs, influencing membrane permeability and metabolic stability .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 4-pyridin-4-yloxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c1-2-16-12(15)11-7-10(8-14-11)17-9-3-5-13-6-4-9/h3-6,10-11,14H,2,7-8H2,1H3 |
InChI Key |
WHSSCTWVYIGYNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(CN1)OC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,4S)-4-(4-pyridyloxy)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridyloxy Group: The pyridyloxy group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.
Esterification: The carboxylate group is esterified using ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,4S)-4-(4-pyridyloxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyridyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrrolidine N-oxide, while reduction could produce a pyrrolidine derivative with a different functional group.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (2S,4S)-4-(4-pyridyloxy)pyrrolidine-2-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Steric Influence : Bulkier substituents (e.g., naphthyloxy in ) may hinder rotational freedom or active-site access compared to smaller pyridyl or phenyl groups.
- Ester Group Impact : Ethyl esters (as in the target compound) generally exhibit higher lipophilicity (logP) than methyl esters, which could enhance cell membrane penetration but reduce aqueous solubility .
Stereochemical Considerations
The (2S,4S) configuration is critical for biological activity in related compounds. For example:
- In hepatitis C virus (HCV) protease inhibitors, the (2S,4R) configuration of analogs like 12a () is essential for binding to the NS3/4A protease active site .
- Stereoisomerism in pyrrolidine derivatives (e.g., ’s (2S,4S,5S)-configured compounds) directly correlates with antiviral potency, highlighting the importance of the target compound’s (2S,4S) stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
